methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride
Brand Name: Vulcanchem
CAS No.: 2408969-25-3
VCID: VC6961304
InChI: InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
SMILES: COC1=C(C=CC(=C1)CC(=O)OC)N.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride

CAS No.: 2408969-25-3

Cat. No.: VC6961304

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride - 2408969-25-3

Specification

CAS No. 2408969-25-3
Molecular Formula C10H14ClNO3
Molecular Weight 231.68
IUPAC Name methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Standard InChI Key UVTJTQBJIXTNIR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CC(=O)OC)N.Cl

Introduction

Chemical Identity and Structural Features

Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride (IUPAC name: methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride) belongs to the class of aromatic amino acid esters. Its molecular formula is C₁₁H₁₄ClNO₄, with a molecular weight of 259.69 g/mol. The compound features:

  • A phenyl ring substituted with an amino (-NH₂) group at the para-position and a methoxy (-OCH₃) group at the meta-position.

  • An acetate ester side chain (-CH₂COOCH₃) linked to the phenyl ring.

  • A hydrochloride salt form, enhancing its solubility in polar solvents.

The stereochemistry of the compound is critical, as the chiral center at the acetate-bearing carbon influences its biological activity. The structural arrangement facilitates interactions with biological targets, particularly G protein-coupled receptors (GPCRs), as seen in analogs like 2-AMPP .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride involves multi-step organic reactions, adapted from methodologies used for structurally related compounds :

  • Protection of the Amino Group:

    • Starting with 4-nitro-3-methoxyphenylacetic acid, the amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    • Example: Boc-protection under alkaline conditions yields Boc-4-nitro-3-methoxyphenylacetic acid .

  • Esterification:

    • The carboxylic acid group is converted to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄).

    • Reaction:

      RCOOH+CH₃OHH⁺RCOOCH₃+H₂O\text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{RCOOCH₃} + \text{H₂O}
    • This step produces methyl Boc-4-nitro-3-methoxyphenylacetate .

  • Reduction of Nitro to Amino Group:

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

    • Intermediate: methyl Boc-4-amino-3-methoxyphenylacetate.

  • Deprotection and Salt Formation:

    • Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine.

    • Treatment with hydrochloric acid (HCl) forms the hydrochloride salt.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection: Methanol or ethanol preferred for esterification and hydrogenation.

  • Temperature Control: Hydrogenation performed at 25–40°C to balance reaction rate and side-product formation .

  • Catalyst Loading: 5–10% Pd-C for efficient nitro reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 6.85 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 6.72 (s, 1H, Ar-H),

    • δ 6.65 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 3.80 (s, 3H, OCH₃),

    • δ 3.65 (s, 2H, CH₂COOCH₃),

    • δ 3.55 (s, 3H, COOCH₃).

  • ¹³C NMR: Signals at δ 172.1 (COOCH₃), 154.2 (C-OCH₃), and 51.3 (COOCH₃).

Mass Spectrometry

  • ESI-MS: m/z 223.1 [M+H]⁺ (free base), 259.1 [M+Cl]⁻ (hydrochloride).

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1745 cm⁻¹ (C=O ester) and 1602 cm⁻¹ (C-N aromatic).

CompoundSubstituentsEC₅₀ (nM)Target Receptor
2-AMPP 2-methylpentyloxy, phenyl90GPR88
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate3-methoxy, S-configuration538N/A
Target Compound4-amino-3-methoxyPendingHypothetical

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing CNS-active agents. Modifications at the acetate side chain (e.g., replacing methyl with ethyl) could alter metabolic stability, while phenyl ring substitutions (e.g., halogens) may enhance receptor affinity .

Drug Delivery

The hydrochloride salt improves aqueous solubility, making it suitable for intravenous formulations. Preliminary studies on analogs suggest bioavailability improvements of 20–30% compared to free bases.

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